molecular formula C₁₂H₂₀N₂O₇ B015647 2'-Deoxymugineic acid CAS No. 74235-24-8

2'-Deoxymugineic acid

Cat. No. B015647
CAS RN: 74235-24-8
M. Wt: 304.3 g/mol
InChI Key: CUZKLRTTYZOCSD-CIUDSAMLSA-N
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Description

Synthesis Analysis

The synthesis of DMA has been developed through various methods, including practical synthesis approaches that do not require protection of azetidine-2-carboxylic acid. This facilitates purification through simple acid and base extractions, with hydrogenolysis of protecting groups in the final step to furnish DMA in overall good yield (Singh et al., 2005). Additionally, biosynthesis from L-methionine and nicotianamine in iron-deficient barley suggests a natural pathway for DMA production in plants (Shojima et al., 1990).

Scientific Research Applications

  • Iron Nutrition in Plants : DMA plays a crucial role in iron nutrition in strategy II plants. Its metal-binding properties are essential for iron uptake and utilization in these plants (Reichman & Parker, 2002).

  • Quantification and Biogeochemistry : [13C4]-labeled DMA serves as a cost-effective, isotopically labeled internal standard for accurate quantification in soil and plant samples, aiding in the understanding of its biogeochemistry and biodegradation (Walter, Artner, & Stanetty, 2014).

  • Biosynthetic Pathways in Barley and Rye : Feeding iron-deficient barley and rye plants with DMA leads to the biosynthesis of related compounds, illustrating its role in plant metabolism (Ma & Nomoto, 1994).

  • Use as an Iron Fertilizer : Proline-2'-deoxymugineic acid, a stable and less expensive iron fertilizer derived from DMA, can effectively promote growth in rice grown in calcareous soils by restoring iron deficiency (Suzuki et al., 2021).

  • Methionine Cycling and Mugineic Acid Synthesis : The biosynthesis of DMA in wheat roots is associated with the methionine recycling pathway, crucial for the continuous synthesis of mugineic acids in gramineous plants (Ma et al., 1995).

  • Synthetic Approaches for Study : Novel synthetic methods for DMA enable rapid production and facilitate the study of phytosiderophores (Klair, Mohan, & Kitahara, 1998).

  • Quantification in Plants : A highly sensitive, quick, and simple method for quantifying DMA in plants enables functional analysis under various iron conditions (Kakei et al., 2009).

  • Zinc Translocation in Rice : DMA plays a critical role in the distribution of zinc within zinc-deficient rice plants, beyond just zinc absorption from soil (Suzuki et al., 2008).

Future Directions

The efficacy of proline-2’-deoxymugineic acid for improving the Fe nutrition and yield of peanut indicates its outstanding potential for agricultural applications . The development of a more stable and less expensive analog of 2’-deoxymugineic acid could be a promising direction for future research .

  • "Development of a mugineic acid family phytosiderophore analog as an iron fertilizer"
  • "Synthesis of [13C4]-labeled 2’-deoxymugineic acid"
  • "A Practical Synthesis of the Phytosiderophore 2’-Deoxymugineic Acid: A Key to the Mechanistic Study of Iron Acquisition by Graminaceous Plants"
  • "2′-Deoxymugineic acid promotes growth of rice"
  • "The active Fe chelator proline‐2′‐deoxymugineic acid enhances peanut yield by improving soil Fe availability and plant Fe status"

properties

IUPAC Name

(2S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-9,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZKLRTTYZOCSD-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995715
Record name 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxymugineic acid

CAS RN

74235-24-8
Record name 2′-Deoxymugineic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74235-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxymugineic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074235248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
SM Reichman, DR Parker - Plant Physiology, 2002 - academic.oup.com
Recently, von Wirén et al.(1999) published a study of the metal-binding properties of two ligands important for Fe physiology in higher plants, nicotianamine (NA) and 2-deoxymugineic …
Number of citations: 43 0-academic-oup-com.brum.beds.ac.uk
MR Walter, D Artner, C Stanetty - Journal of Labelled …, 2014 - Wiley Online Library
… to synthesize a stable isotop-labeled variant of 2′-deoxymugineic acid (DMA), the primary … has led to several synthetic solutions towards 2′-deoxymugineic acid.10-14 The latest and …
S Shojima, NK Nishizawa, S Fushiya, S Nozoe… - Plant …, 1990 - academic.oup.com
2′ -Deoxymugineic acid (DMA), one of mugineic acid-family phytosiderophores (MAs), was synthesized in vitro both from l-methionine and from nicotianamine (NA) with a cell-free …
Number of citations: 300 0-academic-oup-com.brum.beds.ac.uk
M Suzuki, T Nozoye, S Nagasaka… - Soil Science and …, 2016 - Taylor & Francis
Full article: The detection of endogenous 2’-deoxymugineic acid in olives (Olea europaea L.) indicates the biosynthesis of mugineic acid family phytosiderophores in non-graminaceous …
S Singh, G Crossley, S Ghosal, Y Lefievre… - Tetrahedron letters, 2005 - Elsevier
A short and practical synthesis of 2′-deoxymugineic acid (DMA) has been developed via reductive alkylation with the aldehyde intermediates. No protection of azetidine-2-carboxylic …
JF Ma, K Nomoto - Plant physiology, 1993 - academic.oup.com
… a manner resembling that of labeled 2’-deoxymugineic acid. Our data suggested that … 2’-deoxymugineic acid and that avenic acid A might be biosynthesized from 2’-deoxymugineic acid …
Number of citations: 92 0-academic-oup-com.brum.beds.ac.uk
T Kobayashi, H Nakanishi, M Takahashi, S Kawasaki… - Planta, 2001 - Springer
… 3), from barley Hordeum vulgare L.) roots encodes a dioxygenase that catalyzes the hydroxylation step from 2′deoxymugineic acid DMA) to mugineic acid MA). To prove this …
Number of citations: 146 0-link-springer-com.brum.beds.ac.uk
R Nishiyama, M Kato, S Nagata… - Plant and cell …, 2012 - academic.oup.com
… The low molecular weight chemical forms of Zn and Fe were identified as Zn–nicotianamine and Fe(III)–2′-deoxymugineic acid complexes, respectively. This report is the first to …
Number of citations: 182 0-academic-oup-com.brum.beds.ac.uk
JT Beasley, JJ Hart, E Tako, RP Glahn, AAT Johnson - Nutrients, 2019 - mdpi.com
… In graminaceous plant species, NA serves as the biosynthetic precursor to 2′ deoxymugineic acid (DMA), a root-secreted mugineic acid family phytosiderophore that chelates ferric …
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
R Araki, K Kousaka, K Namba, Y Murata… - The Plant …, 2015 - Wiley Online Library
Poaceae plants release 2′‐deoxymugineic acid ( DMA ) and related phytosiderophores to chelate iron (Fe), which often exists as insoluble Fe(III) in the rhizosphere, especially under …

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